molecular formula C15H14O4 B015695 Braylin CAS No. 6054-10-0

Braylin

Cat. No. B015695
CAS RN: 6054-10-0
M. Wt: 258.27 g/mol
InChI Key: UOFNVZWWIXXTMZ-UHFFFAOYSA-N
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Description

Braylin is a natural compound identified as part of the coumarin family, known for its wide range of pharmacological properties. Its significance lies in its anti-inflammatory, immunomodulatory, and vasorelaxation effects, making it a subject of interest in various scientific studies.

Synthesis Analysis

The synthesis of Braylin and related compounds involves complex organic chemistry techniques. For instance, the thermal rearrangement of α,α-dimethylpropargyl ethers of simple phenols has been used to create 2,2-dimethylchromens, including Braylin, in high yields (Hlubucek, Ritchie, & Taylor, 1971). This process highlights the intricate steps required to synthesize Braylin and similar molecules from simpler organic compounds.

Molecular Structure Analysis

Braylin's molecular structure, identified as 6-methoxy-7,8-(2',2'-dimethylpyrano-5?,6?)coumarin, underlines its complex arrangement and the presence of a coumarin backbone, which is crucial for its pharmacological activities (Anet, Hughes, & Ritchie, 1949).

Chemical Reactions and Properties

Braylin exhibits significant pharmacological effects due to its ability to interact with biological systems, particularly through its anti-inflammatory and immunomodulatory properties. Its interaction pose suggests potential as a glucocorticoid receptor ligand, which is supported by its suppressive activity on activated macrophages and its ability to reduce the production of pro-inflammatory cytokines (Espírito-Santo et al., 2017).

Physical Properties Analysis

The specific physical properties of Braylin, such as solubility, melting point, and crystalline form, are not directly outlined in the available literature. However, the structural elucidation studies provide insight into its molecular framework, which indirectly influences its physical characteristics.

Chemical Properties Analysis

Braylin's chemical properties, particularly its vasorelaxation effects, are noteworthy. It induces potent vasorelaxation by possibly inhibiting phosphodiesterase and altering the cAMP/PKA pathway in vascular tissues, demonstrating its potential therapeutic use in cardiovascular diseases (Santos et al., 2020).

Scientific Research Applications

  • Ecological Studies : A zero-adjusted Bray-Curtis coefficient, potentially related to Braylin, can generate meaningful multi-dimensional scaling displays and improve values of the ANOSIM R statistic in denuded or entirely blank samples (Clarke, Somerfield, & Chapman, 2006).

  • Nuclear Engineering : Research has been conducted to improve helium Brayton cycles and develop a supercritical carbon dioxide Brayton cycle for nuclear reactors (Oh, 2005).

  • Traditional Medicine : Braylin, isolated from Coriaria nepalensis, is used in Chinese herbal medicine for various ailments (Wei, Zeng, Lu, & Tang, 1998).

  • Microwave Radiometry : The Bray-2004 experiment aimed to improve understanding of L-band signal behavior in forested areas (Grant et al., 2007).

  • Pharmacological Research : Braylin has anti-inflammatory, antinociceptive, and immunomodulatory effects, possibly acting through glucocorticoid receptor activation and inhibiting the transcriptional activity of NF-α B (Espírito-Santo et al., 2017).

  • Obesiology : George Bray, potentially related to Braylin, is a founding father of modern 'obesiology' and has contributed significantly to scientific journals on obesity (Rössner, 2010).

  • Supercritical CO2 Brayton Cycle in Nuclear Applications : The supercritical CO2 Brayton cycle is suited for nuclear reactor applications due to its high power conversion efficiency and compact configuration (Wu et al., 2020).

  • Vasorelaxing Activity : Braylin, found in Cedrelopsis grevei, has vasorelaxing activity (Rakotoarison et al., 2003).

  • Cardiovascular Disease Treatment : Braylin induces potent vasorelaxation, which could aid in preventing and treating cardiovascular diseases (Santos et al., 2020).

  • Botanical Studies : Braylin is a coumarin found in various plants like Sigmatanthus trifoliatus Huber ex Emmerich (Rutaceae) (Mafezoli et al., 2020).

  • Power Generation : The supercritical CO2 Brayton cycle is efficient in coal-fired power plants, potentially improving power generation efficiency compared to the steam Rankine cycle (Park et al., 2018).

  • Chemical Composition Studies : Braylin and brayleyanin, coumarins found in F. brayleyana, have been isolated and characterized (Anet, Hughes, & Ritchie, 1949).

  • Plant Alkaloids and Coumarins : Braylin has been isolated from the leaves of Ticorea longiflora (Toro, Müller, Arruda, & Arruda, 1997).

  • Research and Development : The research process itself is an opportunity for addressing social concerns in scientific research and technological developments, potentially including the study of compounds like Braylin (Schuurbiers & Fisher, 2009).

  • Cytotoxic and Apoptogenic Effects : Osthole, a coumarin like Braylin, has been studied for its cytotoxic effects, especially against cancer cells (Shokoohinia et al., 2014).

Safety And Hazards

Specific safety and hazard information for Braylin is not readily available in the search results. However, it’s always important to handle all chemical compounds with appropriate safety measures.


Future Directions

Given Braylin’s potential anti-inflammatory, antinociceptive, and immunomodulatory effects3, as well as its potent vasorelaxation properties1, it could represent a potential therapeutic use in preventing and treating cardiovascular diseases. Further research is needed to fully understand its mechanisms of action and potential applications in medicine.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original papers31.


properties

IUPAC Name

6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFNVZWWIXXTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Braylin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
RF Espirito-Santo, CS Meira, RS Costa… - PLoS …, 2017 - journals.plos.org
Braylin belongs to the group of natural coumarins, a group of compounds with a wide range of pharmacological properties. Here we characterized the pharmacological properties of …
Number of citations: 26 journals.plos.org
FAL Anet, GK Hughes, E Ritchie - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… which have been called braylin and brayleyanin. Both are … Braylin analyses for Cl,H1404 and contains one methoxyl … the same crystalline habit as braylin and its melting point is not …
Number of citations: 27 www.publish.csiro.au
KS Nainawat, S Singh, K Agarwal, H Iqbal… - Bioorganic & Medicinal …, 2023 - Elsevier
… The results of this study showed that braylin had significant … The observed activity of braylin (EC 50 1.58 µM) was … the structural requirement of braylin for its vasorelaxation …
RF do Espírito-Santo, CS Meira, LCF Opretzka… - Phytomedicine Plus, 2023 - Elsevier
… pharmacological potential of braylin for asthma treatment. … ) were treated with vehicle, braylin, or dexamethasone via intraperitoneal … assessed the effect of braylin on tracheal relaxation. …
WA Santos, KMC Dourado, FA Araujo… - Naunyn-Schmiedeberg's …, 2021 - Springer
… of braylin on the cardiovascular system has yet to be investigated. To investigate the vasorelaxation properties of braylin and … The purity percent of braylin used throughout this study …
J Albuquerque, W Santos, R Jesus, R Costa… - The FASEB …, 2016 - Wiley Online Library
… Braylin is a pyranocoumarin isolated from the species Zanthoxylum tingoassuiba (Rutaceae). Previous studies have shown that Braylin has … involved in the vasorelaxant effect of Braylin. …
MJU Toro, AH Müller, MSP Arruda, AC Arruda - Phytochemistry, 1997 - Elsevier
… From the leaves, we have isolated the coumarin, braylin, the furoquinoline alkaloids, skimmianine, evolitrine and γ-fagarine, and the steroids, stigmasterol and β-sitosterol. The …
RFE Santo, CS Meira, RS Costa, OP Souza Filho… - PLOS …, 2017 - repositorio.usp.br
ReP USP - Detalhe do registro: The anti-inflammatory and immunomodulatory potential of braylin: pharmacological properties and mechanisms by in silico, in vitro and in vivo …
Number of citations: 4 repositorio.usp.br
S Choodej - 2012 - Chulalongkorn University
Number of citations: 0
RF Espırito-Santo, CS Meira, S Costa RdS Filho - PLoS One, 2017
Number of citations: 2

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